2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol
CAS No.: 1353965-38-4
Cat. No.: VC8233191
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353965-38-4 |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]ethanol |
| Standard InChI | InChI=1S/C12H24N2O/c1-13-6-2-3-11(9-13)10-14(7-8-15)12-4-5-12/h11-12,15H,2-10H2,1H3 |
| Standard InChI Key | WCDYQQFVBHDSCG-UHFFFAOYSA-N |
| SMILES | CN1CCCC(C1)CN(CCO)C2CC2 |
| Canonical SMILES | CN1CCCC(C1)CN(CCO)C2CC2 |
Introduction
Overview of the Compound
2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol is a synthetic organic compound classified as a piperidine derivative. It is characterized by the presence of a cyclopropyl group, a 1-methyl-piperidin-3-ylmethyl moiety, and an amino-ethanol functional group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter receptor interactions .
Synthesis Pathways
The synthesis of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol typically involves multi-step organic reactions:
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Starting Materials:
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Cyclopropylamine
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1-Methylpiperidine derivatives
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Ethanolamine or similar reagents
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Reaction Conditions:
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Purification:
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Techniques such as recrystallization or chromatography are applied to isolate the pure compound.
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Biological Activity and Mechanism of Action
The compound is of interest for its interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation can influence signal transduction pathways, affecting physiological processes such as:
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Neurological signaling
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Cardiovascular regulation
The precise mechanism of action remains under investigation, but its structure suggests potential binding affinity for G-protein-coupled receptors (GPCRs) or ion channels.
Analytical Characterization
To confirm the identity and purity of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol, several analytical techniques are utilized:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Provides detailed structural information about hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and detects impurities.
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Infrared (IR) Spectroscopy:
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Identifies functional groups through characteristic absorption bands.
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Applications in Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, including:
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Neurological Disorders:
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Possible role in modulating neurotransmitter systems for conditions like depression or anxiety.
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Drug Development:
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Serves as a scaffold for designing receptor-specific ligands.
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Pharmacokinetic Studies:
Limitations and Future Research
Despite its promising applications, challenges remain:
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Limited data on toxicity and safety profiles.
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Need for extensive pharmacological studies to determine receptor specificity.
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Exploration of analogs for enhanced activity or reduced side effects.
Future research should focus on elucidating its mechanism of action through computational modeling and receptor-binding assays.
This detailed analysis highlights the significance of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol in medicinal chemistry while emphasizing the need for further investigation into its pharmacological potential.
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